molecular formula C6H14ClNO3S B6309447 (4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride CAS No. 1989859-03-1

(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride

Cat. No.: B6309447
CAS No.: 1989859-03-1
M. Wt: 215.70 g/mol
InChI Key: SOIUBWGZHXWNNV-UHFFFAOYSA-N
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Description

(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride is a chemical compound with a unique structure that includes a thiopyran ring with an amino group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride typically involves the reaction of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide with methanol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group .

Scientific Research Applications

(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The sulfone group can participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride is unique due to the presence of both an amino group and a methanol group on the thiopyran ring.

Properties

IUPAC Name

(4-amino-1,1-dioxothian-4-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S.ClH/c7-6(5-8)1-3-11(9,10)4-2-6;/h8H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIUBWGZHXWNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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